4-(2-Methoxyethoxy)-1H-pyrazole

Description

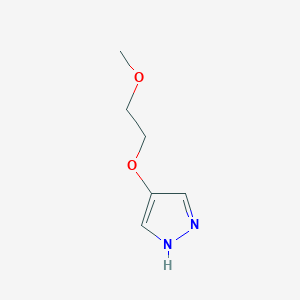

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyethoxy)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-9-2-3-10-6-4-7-8-5-6/h4-5H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDZWRHGEILCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304740 | |

| Record name | 4-(2-Methoxyethoxy)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14884-02-7 | |

| Record name | 4-(2-Methoxyethoxy)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14884-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methoxyethoxy)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(2-Methoxyethoxy)-1H-pyrazole

Executive Summary

The moiety 4-(2-methoxyethoxy)-1H-pyrazole represents a critical bioisostere in modern medicinal chemistry, particularly within kinase inhibitor discovery (e.g., targeting ALK, ROS1, or JAK pathways). The introduction of the 4-alkoxy group on the pyrazole ring serves two primary functions: it enhances aqueous solubility via the ether oxygen hydrogen-bond acceptor, and it modulates the electron density of the pyrazole core, affecting the acidity of the N-H proton (

This guide outlines two distinct synthetic strategies. Method A (De Novo Cyclization) is the preferred route for scale-up and process chemistry, avoiding the handling of unstable 4-hydroxypyrazoles. Method B (Functionalization) is a convergent approach suitable for rapid analog generation in early-stage discovery.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most strategic bonds.

-

Disconnection A (Ring Construction): Breaking the N-N and C-N bonds leads to a hydrazine equivalent and a 1,3-electrophile (a substituted malonaldehyde). This is the most convergent approach for the 4-substituted core.

-

Disconnection B (Functionalization): Breaking the C-O bond leads to a 4-hydroxypyrazole core and an alkylating agent. While intuitively simple, this route is plagued by the oxidative instability of electron-rich 4-hydroxypyrazoles.

Structural Logic Diagram

Figure 1: Retrosynthetic disconnection strategies showing the two primary pathways to the target scaffold.

Method A: De Novo Cyclization (Process Route)

Rationale: This method builds the pyrazole ring after the ether side chain is installed. This avoids the regioselectivity issues of N-alkylation vs. O-alkylation and bypasses the handling of air-sensitive 4-hydroxypyrazole.

Phase 1: Precursor Synthesis

The key intermediate is 2-(2-methoxyethoxy)malonaldehyde , which is best handled as its bis(dimethyl acetal) to prevent polymerization.

Reagents:

-

2-Bromomalonaldehyde bis(dimethyl acetal) (CAS: 19542-09-7)

-

2-Methoxyethanol (Solvent/Reactant)

-

Sodium Hydride (NaH) or Sodium metal

Protocol:

-

Activation: In a dry 3-neck flask under Argon, dissolve 2-methoxyethanol (5.0 equiv) in anhydrous THF. Carefully add NaH (1.2 equiv, 60% dispersion) at 0°C. Stir for 30 min until

evolution ceases. -

Substitution: Add 2-bromomalonaldehyde bis(dimethyl acetal) (1.0 equiv) dropwise.

-

Heating: Heat the mixture to reflux (approx. 70-80°C) for 12–16 hours. The bromine is displaced by the alkoxide.

-

Workup: Cool to RT, quench with sat.

, and extract with EtOAc. The product, 2-(2-methoxyethoxy)-1,1,3,3-tetramethoxypropane , is a stable oil.

Phase 2: Cyclization

Reagents:

-

Intermediate from Phase 1

-

Hydrazine Hydrate (

) -

1N HCl (aqueous)

-

Ethanol

Protocol:

-

Hydrolysis (In Situ): Dissolve the acetal intermediate in Ethanol. Add 1N HCl (2.5 equiv) and stir at RT for 2 hours. This unmasks the reactive 1,3-dicarbonyl equivalent (2-(2-methoxyethoxy)malonaldehyde).

-

Note: Do not isolate the free aldehyde; it is prone to self-condensation.

-

-

Condensation: Cool the mixture to 0°C. Add Hydrazine Hydrate (1.2 equiv) dropwise.

-

Caution: Hydrazine is highly toxic and potentially explosive. Use a blast shield.

-

-

Reflux: Warm to room temperature, then reflux for 3 hours.

-

Isolation: Neutralize with

. Evaporate Ethanol. Extract the aqueous residue with DCM (3x). Dry over -

Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (MeOH/DCM gradient).

Method B: Functionalization of 4-Hydroxypyrazole (MedChem Route)

Rationale: If 4-hydroxypyrazole or its protected derivatives are available, this route is faster for small-scale preparation (<1g).

Critical Constraint: 4-Hydroxypyrazole oxidizes rapidly in air to form red/black tar. You must use an N-protected precursor (e.g., 1-benzyl-4-hydroxypyrazole or N-Boc).

Protocol

-

Starting Material: 1-Benzyl-4-hydroxypyrazole (1.0 equiv).

-

Base & Electrophile: Dissolve in DMF (0.2 M). Add

(2.0 equiv) and 1-bromo-2-methoxyethane (1.5 equiv). -

Reaction: Stir at 60°C for 4 hours. Monitor by LCMS.

-

Mechanism:[1] The Cesium effect promotes O-alkylation over N-alkylation (though N is already protected here, it prevents bis-alkylation side reactions if the group falls off).

-

-

Deprotection (Hydrogenolysis):

-

Dissolve the crude benzyl ether in MeOH.

-

Add Pd/C (10% w/w) and ammonium formate (5 equiv) or use a

balloon. -

Reflux/Stir until the benzyl group is removed (approx. 2-6 hours).

-

-

Filtration: Filter through Celite to remove Pd. Concentrate to yield the target.

Process Comparison & Data Summary

| Feature | Method A (Cyclization) | Method B (Functionalization) |

| Scalability | High (Kg scale viable) | Low/Medium (Chromatography heavy) |

| Step Count | 2 (Linear) | 3 (Protection/Alkylation/Deprotection) |

| Cost | Low (Commodity reagents) | High (Pd catalyst, protected scaffold) |

| Safety Profile | High Hazard: Uses Hydrazine | Medium Hazard: Uses Alkyl bromides |

| Impurity Profile | Clean (Mainly inorganic salts) | Complex (Regioisomers, Pd residues) |

Reaction Workflow Diagram (Method A)

Figure 2: Process flow for the De Novo synthesis (Method A).

Characterization Criteria

To validate the synthesis, the following analytical signatures must be observed:

-

1H NMR (DMSO-d6, 400 MHz):

-

12.5 ppm (br s, 1H, NH) - Exchangeable with

- 7.2–7.5 ppm (s, 2H, Pyrazole H-3/H-5) - Appears as a singlet due to tautomeric averaging or two close doublets.

-

3.9–4.1 ppm (t, 2H,

-

3.5–3.6 ppm (t, 2H,

-

3.3 ppm (s, 3H,

-

12.5 ppm (br s, 1H, NH) - Exchangeable with

-

LC-MS (ESI+):

-

Calculated MW: 142.16 Da[2]

-

Observed

-

References

- General Pyrazole Synthesis (Knorr Type)

-

Synthesis of 4-Alkoxypyrazoles via Acetal Precursors

-

O-Alkylation of Hydroxypyrazoles

- Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

- Source:Journal of Organic Chemistry, 2022.

-

URL:

- Relevance: Highlights the difficulty of selective alkylation, supporting the recommend

-

Commercial Availability & CAS Verification

- Title: "4-(2-Methoxyethoxy)-1H-pyrazole Product Page"

- Source: ChemScene / BenchChem.

-

URL:

-

Relevance: Confirms CAS 14884-02-7 and physical properties.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. 4-Methylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. umtm.cz [umtm.cz]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Methoxyethoxy)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its versatile structure allows for a wide range of substitutions, enabling the fine-tuning of physicochemical properties and biological activity. Pyrazole derivatives have been successfully developed into a multitude of therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4] This guide focuses on a specific derivative, 4-(2-Methoxyethoxy)-1H-pyrazole, providing a comprehensive overview of its physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery.

Molecular and Physicochemical Profile

4-(2-Methoxyethoxy)-1H-pyrazole is a substituted pyrazole with a methoxyethoxy group at the 4-position. This substitution is expected to influence its solubility, lipophilicity, and metabolic stability, key parameters in drug design.

Table 1: Core Physicochemical Properties of 4-(2-Methoxyethoxy)-1H-pyrazole and Related Analogs

| Property | 4-(2-Methoxyethoxy)-1H-pyrazole | 4-Methoxypyrazole (Analog) | 4-Ethoxypyrazole (Analog) |

| Molecular Formula | C₆H₁₀N₂O₂[5] | C₄H₆N₂O | C₅H₈N₂O |

| Molecular Weight | 142.16 g/mol [5] | 98.10 g/mol | 112.13 g/mol |

| CAS Number | 14884-02-7[5] | 13753-53-2 | 81437-10-7 |

| Calculated logP | 0.43 (ChemDraw) | 0.19 (ChemDraw) | 0.62 (ChemDraw) |

| Calculated pKa | ~2.5 (acidic, pyrazole N-H), ~12.5 (basic, pyrazole N) (MarvinSketch) | ~2.5, ~12.6 | ~2.5, ~12.6 |

| Topological Polar Surface Area (TPSA) | 47.14 Ų (Calculated) | 38.91 Ų (Calculated) | 38.91 Ų (Calculated) |

Synthesis of 4-(2-Methoxyethoxy)-1H-pyrazole: A Proposed Route

While a specific, detailed synthesis for 4-(2-Methoxyethoxy)-1H-pyrazole is not explicitly described in the reviewed literature, a plausible and efficient synthetic pathway can be proposed based on established methodologies for the preparation of 4-alkoxypyrazoles. A common strategy involves the etherification of a 4-hydroxypyrazole precursor.

Diagram 1: Proposed Synthesis of 4-(2-Methoxyethoxy)-1H-pyrazole

Caption: Proposed two-step synthesis of 4-(2-Methoxyethoxy)-1H-pyrazole.

Experimental Protocol: A Representative Synthesis

Part A: Synthesis of 4-Hydroxypyrazole from 4-Pyrazoleboronic acid pinacol ester [6]

-

To a stirred solution of 4-(4,4,5,5-tetramethyl-[1][7][8]dioxaborolan-2-yl)-1H-pyrazole in tetrahydrofuran (THF) cooled to 0 °C, add hydrogen peroxide (30% in H₂O) and an aqueous solution of sodium hydroxide (2M).

-

After stirring for a few minutes at 0 °C, allow the reaction to warm to room temperature and continue stirring for approximately one hour.

-

Dilute the reaction mixture with water and acidify with hydrochloric acid (2N).

-

Extract the product with a suitable organic solvent, such as dichloromethane (DCM) or a mixture of DCM and isopropanol.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-hydroxypyrazole. This intermediate can often be used in the next step without further purification.

Part B: Etherification of 4-Hydroxypyrazole (General procedure for Williamson ether synthesis)

-

To a solution of 4-hydroxypyrazole in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) at 0 °C to deprotonate the hydroxyl group.

-

After stirring for a short period, add 1-bromo-2-methoxyethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-(2-Methoxyethoxy)-1H-pyrazole.

Characterization Techniques

The identity and purity of the synthesized 4-(2-Methoxyethoxy)-1H-pyrazole should be confirmed using a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene protons of the ethoxy group, and the methyl protons of the methoxy group. The chemical shifts and coupling patterns will be indicative of the substitution pattern. For related 4-substituted pyrazoles, the C4-H signal is typically found around 6.0-7.0 ppm.[7][9][10]

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule, providing further confirmation of the structure.[8][11][12]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.[8][13]

Physicochemical Properties: Experimental Determination

Accurate experimental determination of physicochemical properties is crucial for understanding the behavior of a compound in biological systems.

Diagram 2: Workflow for Physicochemical Property Determination

Caption: Experimental workflows for determining key physicochemical properties.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution. It can be measured using several methods:

-

Thermodynamic Solubility (Shake-Flask Method): This "gold standard" method involves equilibrating an excess of the solid compound in an aqueous buffer at a constant temperature. After a set period (e.g., 24-48 hours), the suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Kinetic Solubility: This high-throughput method is often used in early drug discovery. A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer, and the formation of a precipitate is monitored, often by nephelometry or turbidimetry.

Acidity and Basicity (pKa)

The pKa values of a compound determine its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. For 4-(2-Methoxyethoxy)-1H-pyrazole, two pKa values are of interest: the acidity of the pyrazole N-H proton and the basicity of the second pyrazole nitrogen.

-

Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

-

UV-Vis Spectroscopy: If the chromophore is close to the ionizable group, the UV-Vis spectrum will change with pH, and this change can be used to determine the pKa.

-

NMR Spectroscopy: The chemical shifts of protons near the ionization site can be sensitive to pH changes, allowing for the determination of pKa by monitoring these shifts as a function of pH.[14]

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient between n-octanol and water (logP), is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Shake-Flask Method: This traditional method involves partitioning the compound between n-octanol and water. The concentration of the compound in each phase is then measured to calculate the partition coefficient.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a faster, more resource-efficient method. The retention time of the compound on a C18 column is correlated with the known logP values of a set of standard compounds.

Chemical Stability

Assessing the chemical stability of a compound is essential to ensure its quality and shelf-life. Stability studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.

-

Forced Degradation Studies: The compound is subjected to harsh conditions (e.g., strong acid, strong base, oxidation, light, and heat) to identify potential degradation pathways and degradation products.[15]

-

ICH Stability Studies: The compound is stored under controlled temperature and humidity conditions for extended periods (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies). Samples are periodically analyzed by HPLC to monitor for any degradation.

Potential Applications in Drug Discovery and Research

While specific biological data for 4-(2-Methoxyethoxy)-1H-pyrazole is not widely published, the broader class of pyrazole derivatives is of significant interest in medicinal chemistry. The introduction of the methoxyethoxy group can modulate the compound's properties in several ways:

-

Improved Solubility: The ether and hydroxyl functionalities can increase aqueous solubility compared to more lipophilic analogs, which is often a desirable trait for drug candidates.

-

Modulation of Lipophilicity: The methoxyethoxy group provides a balance between hydrophilicity and lipophilicity, which can be optimized to improve cell permeability and overall pharmacokinetic properties.

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than, for example, an ester group.

Given the known activities of other pyrazole derivatives, 4-(2-Methoxyethoxy)-1H-pyrazole could be explored as a scaffold for the development of novel:

-

Anti-inflammatory agents: Many pyrazole-containing compounds exhibit anti-inflammatory properties.[1][4]

-

Anticancer agents: The pyrazole ring is a common feature in many kinase inhibitors and other anticancer drugs.[3]

-

Antimicrobial agents: Pyrazole derivatives have shown activity against a range of bacteria and fungi.[3]

Conclusion

4-(2-Methoxyethoxy)-1H-pyrazole is a promising building block for drug discovery and a valuable tool for chemical biology research. Its physicochemical properties, which can be systematically evaluated using the protocols outlined in this guide, will be critical in determining its suitability for various applications. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its biological activities and potential as a lead compound for the development of new therapeutic agents.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Beilstein Journals. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]

-

PubMed. (1995). Synthesis of 4-alkylpyrazoles as inhibitors of liver alcohol dehydrogenase. Retrieved from [Link]

-

PMC. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]

-

Academia.edu. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]

-

Acta Pharmacologica et Toxicologica. (1981, May). Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole. Retrieved from [Link]

-

ResearchGate. (2017, November 1). Chemistry and Therapeutic Review of Pyrazole. Retrieved from [Link]

-

MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

PMC. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

-

PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

Rsc.org. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

PubMed. (1990, January 1). Synthesis and antiherpetic activity of some 4-[(aryloxy)alkyl]pyrazoles. Retrieved from [Link]

-

MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological Activity of 4,5-Dihydropyrazole Derivatives (Review). Retrieved from [Link]

-

Cardiff University. (2022, September 15). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. Retrieved from [Link]

-

PubMed. (1985, December). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Retrieved from [Link]

-

PMC. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]

-

Thieme. (2020, February 17). synthesis and cytotoxic activity of some new bipyrazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

-

Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(2-methoxyethyl)-1h-pyrazole (C6H10N2O). Retrieved from [Link]

-

DigitalCommons@UNO. (2012, July 25). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]

-

University of Glasgow. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]

-

Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

-

PubMed. (1986, April 15). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Retrieved from [Link]

-

MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

ACG Publications. (2025, August 31). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]

-

KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of pyrazoles -4- aryl derivatives.

- Google Patents. (n.d.). CN110423226B - Preparation method of 4-methyl-5-alkoxy oxazole.

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PMC. (2024, August 23). Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization. Retrieved from [Link]

Sources

- 1. 4-(2-methoxyethyl)-1-methyl-1H-pyrazole | 1430057-92-3 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. chemscene.com [chemscene.com]

- 6. 4-hydroxypyrazole synthesis - chemicalbook [chemicalbook.com]

- 7. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 8. rsc.org [rsc.org]

- 9. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. PubChemLite - 4-(2-methoxyethyl)-1h-pyrazole (C6H10N2O) [pubchemlite.lcsb.uni.lu]

- 14. spectrabase.com [spectrabase.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

4-(2-Methoxyethoxy)-1H-pyrazole structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 4-(2-Methoxyethoxy)-1H-pyrazole

Foreword

The structural integrity of a chemical entity is the bedrock of its function. In drug discovery and materials science, an unambiguous assignment of a molecule's constitution and stereochemistry is non-negotiable. This guide provides a comprehensive, field-proven methodology for the structural elucidation of 4-(2-Methoxyethoxy)-1H-pyrazole, a substituted heterocyclic compound. As a Senior Application Scientist, my objective is not merely to present a sequence of analytical techniques but to instill a deeper understanding of the strategic rationale behind each experimental choice. We will explore how a multi-technique, orthogonal approach creates a self-validating system, ensuring the highest degree of confidence in the final structural assignment. This document is designed for researchers, analytical scientists, and professionals in chemical development who require a robust framework for structural verification.

Introduction: The Pyrazole Core and the Elucidation Challenge

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutics. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block. The subject of our study, 4-(2-Methoxyethoxy)-1H-pyrazole, presents a specific elucidation challenge: confirming the precise connectivity and isomeric form of the substituted pyrazole.

Key questions to be answered include:

-

Is the substituent definitively at the C4 position of the pyrazole ring?

-

What is the nature and connectivity of the ether side chain?

-

Does the molecule exist in a specific tautomeric form in the solid state and in solution?

To answer these, we will employ a suite of analytical techniques, each providing a unique piece of the structural puzzle. Our workflow is designed to be logical and efficient, starting with fundamental assessments and progressing to high-resolution, multi-dimensional analyses.

The Analytical Workflow: A Multi-faceted Approach

Our strategy is built on the principle of orthogonal verification, where independent analytical techniques are used to corroborate findings. This minimizes the risk of misinterpretation and builds a robust, defensible structural assignment.

Caption: The logical workflow for the structural elucidation of 4-(2-Methoxyethoxy)-1H-pyrazole.

Step-by-Step Elucidation Protocols

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Experience: Mass spectrometry (MS) is the first port of call. It provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition. This is the foundational data point upon which all subsequent interpretations are built. For pyrazoles, fragmentation patterns can offer initial clues about the substituent and ring stability.[1] The fragmentation is often influenced by the substituent, but common losses include N₂ or HCN.[2]

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

-

Interpretation:

-

Identify the [M+H]⁺ ion peak. For 4-(2-Methoxyethoxy)-1H-pyrazole (C₆H₁₀N₂O₂), the expected exact mass is 142.0742. The observed m/z for [M+H]⁺ should be approximately 143.0815.

-

Use the instrument software to calculate the elemental composition from the exact mass of the [M+H]⁺ ion. This must match C₆H₁₁N₂O₂⁺.

-

Analyze fragmentation patterns. Expect to see potential fragments corresponding to the loss of the methoxyethoxy side chain or cleavage within the ether linkage.

-

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. For our target molecule, we are particularly interested in the N-H stretch of the pyrazole ring and the C-O stretches of the ether linkage. The N-H stretch in pyrazoles can be broad due to hydrogen bonding.[3]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Interpretation: Look for characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Significance for 4-(2-Methoxyethoxy)-1H-pyrazole |

| N-H Stretch | 3300 - 3100 (broad) | Confirms the presence of the pyrazole N-H proton. |

| C-H Stretch (sp²) | 3100 - 3000 | Aromatic C-H on the pyrazole ring. |

| C-H Stretch (sp³) | 3000 - 2850 | Aliphatic C-H in the methoxyethoxy side chain. |

| C-O Stretch | 1150 - 1050 | Confirms the ether linkage. |

| C=N Stretch | ~1541 | Associated with the pyrazole ring structure.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Experience: NMR is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every proton and carbon and their connectivity.[5] A key challenge in pyrazole NMR is assigning the C3 and C5 positions, especially in the presence of tautomerism.[6] The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for this task.[7]

Protocol: Comprehensive NMR Analysis (in CDCl₃ or DMSO-d₆)

-

¹H NMR (Proton NMR):

-

Objective: To identify all unique proton environments and their multiplicities.

-

Expected Signals:

-

A broad singlet for the pyrazole N-H proton (δ 10-14 ppm, may exchange with D₂O).[6]

-

Two singlets for the pyrazole C3-H and C5-H protons (δ ~7.5-8.0 ppm). In a 4-substituted pyrazole, these are equivalent if tautomerism is fast on the NMR timescale.

-

Multiplets for the -O-CH₂-CH₂-O- protons (δ ~3.5-4.5 ppm).

-

A singlet for the -OCH₃ protons (δ ~3.3 ppm).

-

-

-

¹³C NMR (Carbon NMR):

-

Objective: To identify all unique carbon environments.

-

Expected Signals:

-

Two signals for the pyrazole C3 and C5 carbons.

-

One signal for the substituted pyrazole C4 carbon.

-

Signals for the two -CH₂- carbons and the one -CH₃ carbon of the side chain.

-

-

-

2D COSY (Correlation Spectroscopy):

-

Objective: To identify protons that are coupled (typically through 2-3 bonds).[8]

-

Expected Correlation: A cross-peak between the two adjacent -CH₂- groups in the ethoxy moiety, confirming their connectivity.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Objective: To identify which proton is directly attached to which carbon.[6]

-

Procedure: Correlate every proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C spectrum.

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Objective: To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for establishing the overall connectivity.

-

Critical Correlations for Confirmation:

-

A correlation from the C3-H and C5-H protons to the C4 carbon will confirm the 4-substitution pattern.

-

A correlation from the protons of the neighboring -OCH₂- group to the C4 carbon of the pyrazole ring is the definitive link, proving the attachment of the side chain at this position.

-

Correlations within the side chain will confirm the methoxyethoxy structure.

-

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. | PDF or Rental [articles.researchsolutions.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Structural Causality: The Physics of the Pharmacophore

An in-depth technical analysis of 4-(2-Methoxyethoxy)-1H-pyrazole (CAS 14884-02-7) requires a paradigm shift: this molecule is rarely administered as a standalone therapeutic. Instead, it is a highly privileged, rationally designed pharmacophore fragment used by medicinal chemists to engineer advanced targeted therapies, particularly protein kinase inhibitors (PKIs)[1].

As a Senior Application Scientist, I approach this compound not just as a chemical entity, but as a functional tool. This whitepaper deconstructs the structural causality, biological activity, and experimental validation of 4-(2-Methoxyethoxy)-1H-pyrazole, providing a comprehensive guide for drug development professionals.

The architecture of 4-(2-Methoxyethoxy)-1H-pyrazole is a masterclass in property-based drug design, solving two critical challenges in oncology and immunology drug development: target affinity and pharmacokinetic viability.

The 1H-Pyrazole Core (The Anchor): The unfused pyrazole ring is a premier bioisostere for the adenine ring of ATP[2]. In the highly conserved ATP-binding pocket of kinases, the adjacent nitrogen atoms of the pyrazole act as a bidentate hydrogen bond donor-acceptor pair. This allows the fragment to anchor tightly to the backbone amides of the kinase hinge region, a mandatory interaction for competitive kinase inhibition[2].

The 4-Position 2-Methoxyethoxy Appendage (The Solubilizer): Highly potent, planar kinase inhibitors frequently fail in clinical development due to severe aqueous insolubility driven by strong intermolecular π-π stacking in the solid state[3]. By substituting the C4 position of the pyrazole with a flexible, oxygen-rich 2-methoxyethoxy chain, chemists achieve three causal effects:

-

Crystal Packing Disruption: The flexible ether chain prevents flat molecular stacking, lowering the melting point and drastically improving thermodynamic solubility (logS)[3].

-

Vectorial Projection: The C4 position geometrically directs the methoxyethoxy tail out of the hydrophobic pocket and into the solvent-exposed channel, improving solvation without clashing with the steric gatekeeper residues[1].

-

LogP Modulation: Unlike lipophilic alkyl chains that increase toxicity and hERG liability, the ether oxygens maintain a favorable partition coefficient (logP), ensuring the molecule remains within the "Rule of 5" boundaries for oral bioavailability.

Quantitative Physicochemical Profiling

The table below summarizes how the addition of the 2-methoxyethoxy group optimizes the raw pyrazole scaffold for biological integration[4].

| Property | 1H-Pyrazole (Unsubstituted) | 4-(2-Methoxyethoxy)-1H-pyrazole | Causality in Drug Design |

| Molecular Weight | 68.08 g/mol | 142.16 g/mol | Remains low, allowing room for scaffold elaboration. |

| CLogP | 0.26 | 0.43 | Maintains hydrophilicity; prevents non-specific lipid binding. |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | 47.14 Ų | Increased TPSA improves aqueous solubility and limits BBB penetration if desired. |

| H-Bond Acceptors | 2 | 4 | Ether oxygens provide additional interaction points for solvent water molecules. |

Mechanistic Role in Target Binding

When 4-(2-Methoxyethoxy)-1H-pyrazole is conjugated to a larger macrocycle or pyrimidine core, it exerts profound biological activity by shutting down oncogenic signaling pathways.

-

Anti-Tumor Activity (FGFR/Aurora Kinases): Abnormal activation of Fibroblast Growth Factor Receptors (FGFR) drives tumor proliferation. Derivatives incorporating this pyrazole fragment act as irreversible FGFR inhibitors, covalently binding to cysteine residues while the pyrazole anchors the molecule in the hinge region[5].

-

Anti-Inflammatory Activity (JAK/STAT): In autoimmune disorders, the pyrazole moiety competitively binds the ATP pocket of Janus Kinases (JAK1/2), preventing the phosphorylation of STAT proteins and halting the transcription of pro-inflammatory cytokines[2].

Pharmacophore binding model of 4-(2-Methoxyethoxy)-1H-pyrazole within a kinase ATP pocket.

Experimental Workflows & Self-Validating Protocols

To utilize this fragment effectively, researchers must employ rigorous, self-validating protocols. Below are the standard operating procedures for incorporating the fragment and validating its biological activity.

Protocol 1: Synthetic Incorporation via Buchwald-Hartwig Cross-Coupling

Causality: To build a targeted inhibitor, the 1H-pyrazole nitrogen must be coupled to an aryl-halide core (e.g., a pyrimidine). Buchwald-Hartwig amination is chosen over simple

-

Preparation: In a flame-dried Schlenk flask under argon, combine the aryl-halide scaffold (1.0 eq) and 4-(2-Methoxyethoxy)-1H-pyrazole (1.2 eq).

-

Catalyst Loading: Add

(0.05 eq) and Xantphos ligand (0.1 eq). Rationale: Xantphos provides a wide bite angle, forcing reductive elimination and preventing off-target ether cleavage. -

Base Addition: Add

(2.0 eq). Rationale: Cesium carbonate is a mild, bulky base that deprotonates the pyrazole without hydrolyzing other functional groups. -

Reaction: Suspend in anhydrous 1,4-Dioxane (0.2 M) and heat to 90°C for 12 hours.

-

Validation (Self-Correction): Monitor via LC-MS. The presence of a

peak indicates unwanted cleavage of the methoxyethoxy tail. If observed, lower the temperature to 75°C and switch to a milder base (

Protocol 2: TR-FRET Biochemical Kinase Assay

Causality: Pyrazole-containing macrocycles often exhibit intrinsic auto-fluorescence. Standard colorimetric assays yield high false-positive rates. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay that eliminates background auto-fluorescence, ensuring the data reflects true biological activity.

-

Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the synthesized pyrazole derivative (serial dilutions from 10 µM to 0.1 nM in 1% DMSO).

-

Enzyme Addition: Add 5 µL of recombinant kinase (e.g., FGFR1) and a biotinylated peptide substrate.

-

Reaction Initiation: Add 5 µL of ATP (at the

concentration for the specific kinase) to initiate phosphorylation. Incubate for 60 minutes at 25°C. -

Detection Phase: Add 5 µL of the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor). Incubate for 30 minutes.

-

Readout & Validation: Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

-

Internal Control: Calculate the Z'-factor using DMSO-only (negative) and a known pan-kinase inhibitor like Staurosporine (positive). A Z'-factor > 0.6 validates the assay's integrity.

-

Self-validating high-throughput screening workflow for pyrazole-based kinase inhibitors.

Conclusion

4-(2-Methoxyethoxy)-1H-pyrazole is a prime example of rational fragment-based drug design. By combining the potent, ATP-competitive hinge-binding properties of the pyrazole core with the solubility-enhancing, crystal-packing-disrupting physics of the methoxyethoxy chain, this molecule provides a highly reliable foundation for the next generation of targeted oncological and immunological therapeutics.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI (Molecules) URL:[Link][2]

-

Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

-

CN110317173B - Amidopyrazoles useful as irreversible FGFR inhibitors Source: Google Patents URL:[5]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. CN110317173B - Amidopyrazoles useful as irreversible FGFR inhibitors - Google Patents [patents.google.com]

4-(2-Methoxyethoxy)-1H-pyrazole (CAS 14884-02-7): A Comprehensive Guide to Synthesis, Applications, and Sourcing

Executive Summary In the landscape of modern drug development, specialized heterocyclic building blocks are the foundation of targeted therapeutics. 4-(2-Methoxyethoxy)-1H-pyrazole (CAS: 14884-02-7) has emerged as a critical intermediate, particularly in the design of kinase inhibitors. This whitepaper provides an in-depth technical analysis of its structural rationale, a self-validating synthetic methodology, quality control parameters, and a verified supplier landscape for procurement professionals and bench scientists.

Pharmacological Rationale & Structural Logic

Pyrazoles are privileged scaffolds in medicinal chemistry . The 1H-pyrazole moiety acts as a potent hydrogen bond donor and acceptor, frequently utilized to anchor inhibitors directly to the hinge region of kinases (e.g., JAK, ALK, and Aurora kinases).

However, unsubstituted pyrazoles often suffer from poor aqueous solubility and high lipophilicity, which can lead to off-target toxicity and poor oral bioavailability. The strategic addition of the 2-methoxyethoxy appendage at the C4 position solves this by projecting an oxygen-rich, flexible chain into the solvent-exposed region of the target protein's binding pocket. This modification drastically improves aqueous solubility, modulates ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and lowers the overall LogP of the drug candidate without disrupting the critical hinge-binding interactions.

Logical relationship of structural features in 4-(2-methoxyethoxy)-1H-pyrazole for drug design.

Synthetic Methodologies: A Self-Validating Protocol

Step-by-step synthetic workflow and in-process controls (IPC) for 4-(2-methoxyethoxy)-1H-pyrazole.

Step 1: N-Protection of 4-Bromo-1H-pyrazole

-

Objective: Mask the nucleophilic pyrazole nitrogen to prevent unwanted N-arylation or N-alkylation during the etherification step.

-

Procedure: Charge a flask with 4-bromo-1H-pyrazole (1.0 equiv) and anhydrous dichloromethane (10 mL/g). Add 3,4-dihydro-2H-pyran (DHP) (1.2 equiv) followed by a catalytic amount of p-toluenesulfonic acid (0.05 equiv). Stir at 25 °C for 4 hours.

-

Causality: The tetrahydropyranyl (THP) group is specifically selected over tert-butyloxycarbonyl (Boc) because THP is exceptionally stable to the strongly basic and high-temperature conditions required for the subsequent Ullmann coupling. Boc groups frequently undergo thermal degradation at temperatures exceeding 80 °C.

-

Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (3:1). The reaction is deemed complete when the highly polar starting material (Rf ~0.1) is fully consumed and replaced by a non-polar product spot (Rf ~0.6).

Step 2: Ullmann-Type Etherification

-

Objective: Form the critical C-O ether linkage at the C4 position.

-

Procedure: In a heavy-walled pressure vessel, combine 4-bromo-1-(THP)-1H-pyrazole (1.0 equiv) and 2-methoxyethanol (5.0 equiv). Add Copper(I) iodide (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cesium carbonate (Cs₂CO₃) (2.0 equiv) in anhydrous toluene. Degas with argon for 15 minutes, seal, and heat to 110 °C for 18 hours.

-

Causality: The CuI/1,10-phenanthroline catalytic system is a field-proven standard for challenging Ullmann etherifications of unactivated heteroaryl halides. Cs₂CO₃ is utilized instead of Potassium carbonate (K₂CO₃) due to the "cesium effect"—the larger ionic radius of cesium provides a more naked, highly nucleophilic alkoxide, drastically accelerating the reaction rate.

-

Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is validated when the characteristic brominated isotope pattern (M, M+2) disappears, and the mass of the desired THP-protected ether [M+H]⁺ emerges.

Step 3: Acidic Deprotection

-

Objective: Cleave the THP protecting group to yield the final free pyrazole.

-

Procedure: Filter the crude Ullmann mixture through Celite to remove copper salts, and concentrate. Dissolve the residue in methanol and add 4M HCl in dioxane (3.0 equiv). Stir at 25 °C for 2 hours. Concentrate, neutralize with ammonia in methanol, and purify via silica gel flash chromatography (DCM/MeOH 95:5).

-

Causality: Acidic methanolysis is employed because it rapidly hydrolyzes the THP acetal. The byproduct, 2-methoxytetrahydropyran, is highly volatile and easily removed in vacuo, preventing complex purification sequences.

-

Self-Validation (IPC): ¹H NMR (DMSO-d₆) analysis must confirm the reappearance of the broad, exchangeable pyrazole N-H proton at ~12.45 ppm and the complete collapse of the complex multiplet signals associated with the THP ring.

Quality Control & Analytical Validation

For downstream applications in drug synthesis, the intermediate must meet stringent purity requirements (typically ≥98%). Below is the expected analytical profile for a fully validated batch of 4-(2-Methoxyethoxy)-1H-pyrazole.

| Analytical Technique | Parameter | Expected Result / Specification |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shifts (δ) | 12.45 (br s, 1H, NH), 7.35 (s, 2H, Ar-H), 4.05 (t, 2H, -OCH₂-), 3.62 (t, 2H, -CH₂O-), 3.28 (s, 3H, -OCH₃) |

| LC-MS (ESI+) | Mass-to-Charge Ratio (m/z) | 143.1 [M+H]⁺ |

| HPLC | Purity (Area %) | ≥ 98.0% (UV detection at 254 nm) |

| Physical Appearance | State | Clear liquid to low-melting solid |

Sourcing & Supplier Landscape

When sourcing CAS 14884-02-7 for GLP or GMP applications, researchers must evaluate suppliers based on purity guarantees, the availability of custom synthesis scaling, and analytical documentation (COA, NMR, LC-MS).

| Supplier | Purity Grade | Typical Scale | Key Services / Notes |

| ChemScene | ≥ 98% | mg to kg | Custom synthesis, ADC one-stop service, Commercial production |

| BLD Pharm | ≥ 98% | mg to g | Research chemicals, COA provided upon inquiry |

| CP Lab Safety | 98% | 250 mg | Made in the USA, specialized chemical packaging |

| Bide Pharm | 98% | 250 mg+ | Specialized heterocyclic building blocks |

References

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, this versatile ring system is a core component in numerous natural products and synthetic compounds, exhibiting a remarkable breadth of pharmacological activities.[3] Its structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for fine-tuning of physicochemical properties like lipophilicity and solubility, which are critical for drug development.[4]

The clinical significance of the pyrazole moiety is undisputed, forming the structural basis for a multitude of FDA-approved drugs.[5][6] Notable examples include the COX-2 selective anti-inflammatory agent Celecoxib (Celebrex®), the phosphodiesterase-5 (PDE5) inhibitor Sildenafil (Viagra®) for erectile dysfunction, and a new wave of kinase inhibitors for cancer therapy such as Crizotinib and Ruxolitinib.[1][3][7] The metabolic stability of the pyrazole nucleus is another key factor contributing to its prevalence in recently approved pharmaceuticals.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and advanced methodologies for the synthesis of novel pyrazole derivatives, the rationale behind experimental design, and insights into their application in drug discovery.

Part 1: Strategic Synthesis of the Pyrazole Core

The efficient construction of the pyrazole ring is paramount for exploring the chemical space around this scaffold. Methodologies range from classical condensation reactions to modern, highly efficient multicomponent and metal-catalyzed processes.

The Knorr Pyrazole Synthesis: A Timeless and Versatile Method

The most fundamental and widely utilized method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[8][9] This acid-catalyzed reaction is valued for its simplicity, reliability, and the high yields often obtained due to the formation of a stable aromatic product.[10][11]

The causality of the mechanism begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step yields the final aromatic pyrazole ring.[12] A critical consideration, especially with unsymmetrical dicarbonyl compounds, is regioselectivity, as the initial attack can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers.[12][13]

Caption: Workflow of the Knorr Pyrazole Synthesis.

Modern Synthetic Innovations

While the Knorr synthesis remains a workhorse, modern medicinal chemistry demands greater efficiency, diversity, and sustainability. This has spurred the development of advanced synthetic protocols.

Multicomponent Reactions (MCRs): MCRs involve a one-pot reaction with three or more starting materials to form a product that incorporates substantial parts of all reactants.[14] This approach is highly valued for its atom economy, reduced waste, and ability to rapidly generate diverse libraries of compounds.[15][16] For instance, a three-component reaction of an enaminone, an aldehyde, and hydrazine can efficiently produce polysubstituted pyrazoles in an aqueous medium, aligning with the principles of green chemistry.[17]

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques use microwave or ultrasound irradiation to accelerate reaction rates, often leading to significantly shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods.[18] They are particularly effective for synthesizing pyrazole derivatives with anticancer activity, allowing for rapid optimization of reaction conditions.[18]

Nano-Catalysis: The use of heterogeneous nano-catalysts, such as nano-ZnO or CeO2/CuO nanocomposites, offers significant advantages, including high efficiency, mild reaction conditions, and easy catalyst recovery and reusability.[13][19][20] These methods provide an environmentally friendly and cost-effective route to pyrazole synthesis.[13]

| Synthesis Method | Key Advantages | Key Disadvantages | Typical Yields | Reference |

| Knorr Synthesis | High reliability, simple procedure, readily available starting materials. | Potential for regioisomer mixtures with unsymmetrical substrates. | Good to Excellent (70-95%) | [8][9] |

| Multicomponent (MCR) | High atom economy, operational simplicity, rapid library generation. | Complex optimization, mechanism can be difficult to elucidate. | Good to Excellent (80-95%) | [14][21] |

| Microwave-Assisted | Drastically reduced reaction times, often higher yields, improved purity. | Requires specialized equipment, scalability can be a challenge. | Excellent (>90%) | [18] |

| Nano-Catalysis | Green (reusable catalyst), mild conditions, high efficiency. | Catalyst preparation and characterization required, potential for leaching. | Excellent (90-95%) | [13][20] |

Part 2: From Synthesis to Discovery: Structure-Activity Relationships (SAR)

The synthesis of a pyrazole derivative is the first step; the ultimate goal is the discovery of a bioactive compound with therapeutic potential. This is achieved through a systematic exploration of the Structure-Activity Relationship (SAR), which links specific structural modifications to changes in biological activity.[2][22]

The versatility of the pyrazole scaffold allows for facile and strategic modifications at multiple positions, typically designated N1, C3, C4, and C5. The nature and position of substituents can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile.[4][22] For example, in the development of kinase inhibitors, specific substituents on the pyrazole ring are crucial for forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the target enzyme.[23]

Caption: Key modification points for SAR studies on the pyrazole scaffold.

A clear example is seen in pyrazole-based COX-2 inhibitors like Celecoxib. The SAR studies revealed that the 1,5-diaryl substitution pattern is crucial for activity, with the p-sulfonamide group on one of the aryl rings being essential for selective binding to the COX-2 isoform.[24][25]

Table of FDA-Approved Drugs Featuring the Pyrazole Scaffold

| Drug Name (Brand) | Target/Mechanism of Action | Therapeutic Application | Reference |

| Celecoxib (Celebrex®) | Selective COX-2 Inhibitor | Anti-inflammatory, Analgesic | [1][3] |

| Sildenafil (Viagra®) | PDE5 Inhibitor | Erectile Dysfunction, Pulmonary Hypertension | [1][26] |

| Ruxolitinib (Jakafi®) | JAK1/JAK2 Inhibitor | Myelofibrosis, Polycythemia Vera | [23][26] |

| Crizotinib (Xalkori®) | ALK/ROS1/MET Inhibitor | Non-Small Cell Lung Cancer | [7][23] |

| Axitinib (Inlyta®) | VEGFR Inhibitor | Renal Cell Carcinoma | [7][26] |

| Pralsetinib (Gavreto®) | RET Kinase Inhibitor | NSCLC, Thyroid Cancer | [1][23] |

| Lenacapavir (Sunlenca®) | HIV-1 Capsid Inhibitor | HIV Infection | [1][26] |

Part 3: Experimental Protocol: A Validated Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one

This protocol details a robust and reproducible Knorr-type synthesis of a pyrazolone, a common intermediate in drug discovery. The procedure is designed to be self-validating through clear steps and expected outcomes.

Objective: To synthesize 3-phenyl-1H-pyrazol-5(4H)-one via the cyclocondensation of ethyl benzoylacetate and hydrazine hydrate.

Reaction Scheme: Ethyl Benzoylacetate + Hydrazine Hydrate --(CH₃COOH, Propanol)--> 3-Phenyl-1H-pyrazol-5(4H)-one + Ethanol + H₂O

Materials & Reagents:

-

Ethyl benzoylacetate (≥98%)

-

Hydrazine hydrate (~64-65% hydrazine, reagent grade)

-

1-Propanol (ACS grade)

-

Glacial acetic acid (ACS grade)

-

Deionized water

-

20 mL scintillation vial with stir bar

-

Hot plate with stirring capability

-

Buchner funnel and filter paper

-

TLC plates (silica gel 60 F254)

-

TLC developing chamber

-

Mobile Phase: 30% Ethyl Acetate / 70% Hexanes

Procedure:

-

Reaction Setup: To a 20-mL scintillation vial containing a magnetic stir bar, add ethyl benzoylacetate (e.g., 3 mmol, 0.577 g).[11]

-

Add 1-propanol (3 mL) to the vial to dissolve the starting material.

-

Carefully add hydrazine hydrate (e.g., 6 mmol, ~0.30 mL). Caution: Hydrazine is toxic and corrosive; handle in a fume hood with appropriate personal protective equipment.

-

Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[11]

-

Reaction Execution: Place the vial on a hot plate and heat to approximately 100°C with vigorous stirring. A condenser is typically not required for this small scale, but the vial should be capped loosely.

-

Allow the reaction to proceed for 60-90 minutes. The solution may become cloudy as the product precipitates.

-

Monitoring Progress: After 60 minutes, pause heating and take a small aliquot of the reaction mixture. Spot it on a TLC plate alongside the ethyl benzoylacetate starting material. Develop the plate using the 30% ethyl acetate/hexanes mobile phase. The reaction is complete when the starting material spot has been completely consumed.

-

Product Isolation (Work-up): Once the reaction is complete, remove the vial from the heat. While the solution is still hot, add deionized water (10 mL) with stirring. This will cause the product to fully precipitate.[11]

-

Allow the mixture to cool to room temperature, then place it in an ice bath for 15 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold water to remove any residual salts or impurities.

-

Allow the product to air dry on the filter paper or in a desiccator.

-

Characterization: Determine the mass and calculate the percent yield. Characterize the white to off-white solid by obtaining a melting point and using spectroscopic methods (e.g., ¹H NMR, IR, Mass Spectrometry) to confirm the structure.[27][28]

Conclusion and Future Outlook

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences. [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]

-

HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. [Link]

-

A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar. [Link]

-

Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. Academia.edu. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]

-

pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. [Link]

-

Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Royal Society of Chemistry. [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. PubMed. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Innovare Academic Sciences. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Semantic Scholar. [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). SlideShare. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

-

Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. PMC. [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Royal Society of Chemistry. [Link]

-

Different reported drugs containing the pyrazole scaffold. ResearchGate. [Link]

-

Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ACS Publications. [Link]

-

Knorr Pyrazole Synthesis. Indian Institute of Technology Guwahati. [Link]

-

Review: biologically active pyrazole derivatives. Royal Society of Chemistry. [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. [Link]

-

Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. Der Pharma Chemica. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

-

In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. ResearchGate. [Link]

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. ijnrd.org [ijnrd.org]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. name-reaction.com [name-reaction.com]

- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. thieme-connect.com [thieme-connect.com]

- 20. visnav.in [visnav.in]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 25. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

- 28. ijpbs.com [ijpbs.com]

- 29. globalresearchonline.net [globalresearchonline.net]

- 30. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 4-(2-Methoxyethoxy)-1H-pyrazole

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic characteristics of the heterocyclic compound 4-(2-Methoxyethoxy)-1H-pyrazole. Designed for researchers, chemists, and professionals in drug development, this document outlines the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While empirical data for this specific molecule is not widely published, this guide synthesizes predictive data with established principles from the analysis of analogous pyrazole structures to offer a robust analytical framework. Each section includes detailed experimental protocols, data interpretation, and workflow visualizations to ensure both technical accuracy and practical utility.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and synthetic utility.[1] Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The subject of this guide, 4-(2-Methoxyethoxy)-1H-pyrazole (CAS No. 14884-02-7), incorporates an ether linkage, a common pharmacophore that can modulate properties like solubility and membrane permeability.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or development program. Spectroscopic techniques provide the necessary tools to elucidate molecular structure, confirm purity, and understand chemical behavior. This guide serves as an in-depth reference for the expected spectroscopic signature of 4-(2-Methoxyethoxy)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For N-unsubstituted pyrazoles, NMR is also instrumental in studying the phenomenon of prototropic tautomerism, where the N-H proton can exchange between the two nitrogen atoms, potentially leading to broadened signals for the C3 and C5 carbons.[4]

Predicted ¹H and ¹³C NMR Data

Based on established chemical shift principles and data from related pyrazole structures, the following ¹H and ¹³C NMR data are predicted for 4-(2-Methoxyethoxy)-1H-pyrazole in a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-(2-Methoxyethoxy)-1H-pyrazole

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale & Notes |

| Pyrazole C3-H & C5-H | δ 7.5 - 7.8 ppm (s, 2H) | δ 130 - 135 ppm | The two pyrazole ring protons are in a similar chemical environment, likely appearing as a single, potentially broad singlet due to tautomerism.[4] |

| Pyrazole C4 | - | δ 145 - 150 ppm | Quaternary carbon attached to the oxygen atom, expected to be significantly downfield. |

| -O-CH₂- | δ 4.0 - 4.2 ppm (t, 2H) | δ 68 - 72 ppm | Methylene group directly attached to the pyrazole oxygen; deshielded by the oxygen atom. Expected to be a triplet. |

| -CH₂-O- | δ 3.6 - 3.8 ppm (t, 2H) | δ 65 - 69 ppm | Methylene group adjacent to the methoxy group. Expected to be a triplet. |

| -OCH₃ | δ 3.3 - 3.4 ppm (s, 3H) | δ 58 - 60 ppm | The terminal methyl group of the ether chain, appearing as a sharp singlet. |

| N-H | δ 10 - 13 ppm (br s, 1H) | - | The pyrazole N-H proton signal is typically broad and can vary significantly with solvent and concentration. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the chosen solvent.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 1024 or more scans may be required depending on sample concentration.

-

Reference the spectrum to the solvent carbon signals.

-

NMR Workflow Diagram

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Expected IR Absorption Bands

The IR spectrum of 4-(2-Methoxyethoxy)-1H-pyrazole is expected to be dominated by absorptions from the N-H, C-H, C=C/C=N, and C-O bonds.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3100 - 3300 (broad) | N-H Stretch | Pyrazole N-H | A broad band characteristic of a hydrogen-bonded N-H group.[4] |

| 2850 - 3000 | C-H Stretch | Alkyl (CH₂, CH₃) | Aliphatic C-H stretching from the methoxyethoxy side chain. |

| ~3050 - 3150 | C-H Stretch | Aromatic (Pyrazole ring) | C-H stretching from the pyrazole ring. |

| 1500 - 1600 | C=C & C=N Stretch | Pyrazole Ring | Skeletal vibrations of the heterocyclic ring. |

| 1050 - 1150 (strong) | C-O Stretch | Ether (C-O-C) | A strong, characteristic band for the ether linkages.[5] |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.

-

Data Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal. Initiate the sample scan (typically 16-32 scans are co-added for a good signal-to-noise ratio).

-

Cleaning: After analysis, clean the crystal thoroughly.

IR Spectroscopy Workflow Diagram

Caption: General workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecule's structure through analysis of its fragmentation patterns.

Expected Molecular Ion and Fragmentation

The molecular formula for 4-(2-Methoxyethoxy)-1H-pyrazole is C₆H₁₀N₂O₂, with a monoisotopic mass of approximately 142.07 g/mol .[6]

-

Molecular Ion: In high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z ≈ 143.08.[7]

-

Fragmentation Pattern: Electron Ionization (EI) would induce more extensive fragmentation. The fragmentation of pyrazoles is complex but often involves characteristic losses.[8] A plausible pathway for this molecule could involve:

-

Cleavage of the ether side chain.

-

Loss of the entire methoxyethoxy group.

-

Ring fragmentation, often involving the loss of HCN or N₂.[8]

-

Table 3: Predicted Key Ions in Mass Spectrum

| m/z (Predicted) | Ion Formula | Proposed Identity/Loss |

| 143.08 | [C₆H₁₁N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 142.07 | [C₆H₁₀N₂O₂]⁺˙ | Molecular Ion [M]⁺˙ (in EI) |

| 83.06 | [C₄H₇N₂O]⁺ | Loss of -CH₂OCH₃ |

| 59.05 | [C₂H₇O₂]⁺ | Methoxyethoxy cation |